molecular formula C13H11N3S B1271326 4-(1H-benzimidazol-2-ylthio)aniline CAS No. 956-13-8

4-(1H-benzimidazol-2-ylthio)aniline

Cat. No. B1271326
CAS RN: 956-13-8
M. Wt: 241.31 g/mol
InChI Key: GHVGNUODYYVYNN-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)aniline is a compound that features prominently in the field of medicinal chemistry and materials science due to its versatile benzimidazole moiety. This moiety is known for its biological activity and its ability to coordinate with metals, making it a valuable component in the synthesis of complex molecules and materials .

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)aniline derivatives can be achieved through various methods. One approach involves the cyclization of 2-amino thiophenols/anilines with β-diketones in the presence of Brønsted acid, which allows for the formation of benzimidazole derivatives under oxidant-, metal-, and radiation-free conditions . Another method includes the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, leading to the efficient production of benzimidazole-related structures . Additionally, the Rh(III)-catalyzed C-H amidation of aniline derivatives has been described as a route to synthesize benzimidazole derivatives, with the product distribution being controlled by the solvent used .

Molecular Structure Analysis

The molecular structure of 4-(1H-benzimidazol-2-yl)aniline derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a CdII complex with 2-(1H-benzimidazol-2-yl)aniline ligands revealed a distorted octahedral geometry around the metal center . The coordination of ligands to metal ions via nitrogen atoms is a common feature observed in these complexes .

Chemical Reactions Analysis

4-(1H-benzimidazol-2-yl)aniline and its derivatives participate in a range of chemical reactions. They can act as ligands in the formation of metal complexes, as seen with Cd(II), Ni(II), and Cu(II) . These compounds are also precursors in the synthesis of various dyes and pharmaceutical agents, such as glycogen phosphorylase inhibitors . The presence of the benzimidazole moiety allows for the introduction of various substituents, which can significantly alter the chemical and biological properties of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1H-benzimidazol-2-yl)aniline derivatives are influenced by their molecular structure and the substituents present on the benzene ring. These properties are characterized using techniques like FT-IR, UV-Visible electronic absorption, X-ray powder diffraction, and thermal analysis . The introduction of electron-withdrawing groups, such as trifluoromethyl and nitro groups, can enhance certain properties, such as anion transport activity . The cytotoxic activity of these compounds against various human cancer cell lines has also been reported, with some derivatives showing greater potency than cisplatin .

Scientific Research Applications

Chemosensors in Living Cells

  • Application : A study has shown that derivatives of 1H-benzimidazole, including anthracene and pyrene derivatives, act as efficient chemosensors for aluminum ions in aqueous solutions. These derivatives have been applied to image intracellular Al3+ ions in living cells using confocal fluorescence microscopy, highlighting their potential in biological and environmental sensing applications (Shree et al., 2019).

Anticancer Agents

  • Application : Benzimidazole-thiazole derivatives, including 4-(1H-benzimidazol-2-yl)thiazol-2-amine, have shown promising anticancer activity. These compounds were synthesized and tested against various cancer cell lines, demonstrating their potential in oncological research (Nofal et al., 2014).

Polymerisation Catalysts

  • Application : Benzimidazole compounds have been used in the formation of ZnII and CuII carboxylate complexes, which then act as catalysts in the ring-opening polymerization of ϵ-caprolactone. This demonstrates their utility in the field of polymer chemistry (Attandoh et al., 2014).

Protein Kinase Inhibitors

  • Application : Research indicates that certain benzimidazole derivatives can inhibit cancer-related protein kinases, showing significant antiproliferative activity for various cancer cell lines. This highlights their potential in cancer therapy (Determann et al., 2012).

Antimicrobial Activity

  • Application : Benzimidazole derivatives have been studied for their antimicrobial properties. Compounds like (1H-benzimidazol-2-ylmethyl)-N-(4-chloro-phenyl)-amine have shown potential as antitumor compounds and have been tested for antibacterial activities (Mansour & Abdel-Ghani, 2015).

Molecular Self-Aggregation

  • Application : Some benzimidazole and triazole adducts exhibit unique properties like self-aggregation and solidification, showing potential applications in material science and pharmacology (Sahay & Ghalsasi, 2019).

properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVGNUODYYVYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368493
Record name 4-(1H-benzimidazol-2-ylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1H-benzimidazol-2-ylthio)aniline

CAS RN

956-13-8
Record name 4-(1H-benzimidazol-2-ylthio)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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